(2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethoxy)acetic acid
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Overview
Description
2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHOXY}ACETIC ACID is a synthetic organic compound characterized by the presence of an oxazole ring, a carbamoyl group, and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHOXY}ACETIC ACID typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with appropriate reagents to introduce the carbamoyl and methoxy groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHOXY}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHOXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid
- 5-Methoxy-2-methyl-3-indoleacetic acid
Comparison: Compared to similar compounds, 2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHOXY}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the carbamoyl group may enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs.
Properties
Molecular Formula |
C8H10N2O5 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C8H10N2O5/c1-5-2-6(10-15-5)9-7(11)3-14-4-8(12)13/h2H,3-4H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
ZXFAHRHFWDYTIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COCC(=O)O |
Origin of Product |
United States |
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